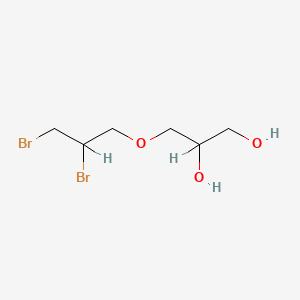

3-(2,3-Dibromopropoxy)propane-1,2-diol

Beschreibung

3-(2,3-Dibromopropoxy)propane-1,2-diol (CAS: 59778-15-3; EC: 261-928-1) is a halogenated ether derivative of propane-1,2-diol. Its molecular formula is C₆H₁₂Br₂O₃, with a molecular weight of 324.97 g/mol. Structurally, it features a propane-1,2-diol backbone substituted with a 2,3-dibromopropoxy group. This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is regulated under the UN Globally Harmonized System (GHS) for hazard communication .

The presence of two bromine atoms on the propoxy chain confers high density and polarizability, making it suitable for applications requiring halogenated intermediates.

Eigenschaften

CAS-Nummer |

59778-15-3 |

|---|---|

Molekularformel |

C6H12Br2O3 |

Molekulargewicht |

291.97 g/mol |

IUPAC-Name |

3-(2,3-dibromopropoxy)propane-1,2-diol |

InChI |

InChI=1S/C6H12Br2O3/c7-1-5(8)3-11-4-6(10)2-9/h5-6,9-10H,1-4H2 |

InChI-Schlüssel |

OBVZGDWMAIVICC-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(COCC(CBr)Br)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dibromopropoxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 3-(2,3-Dibromopropoxy)propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms at the C2 and C3 positions of the propoxy chain serve as electrophilic centers, enabling SN2 displacement reactions. Common nucleophiles include:

The stereoelectronic influence of adjacent hydroxyl groups enhances leaving-group activation, though steric hindrance may reduce reaction rates at the C3 position .

Elimination Reactions

Under basic or high-temperature conditions, β-elimination occurs, yielding allylic alcohols or dienes:

-

Dehydrohalogenation : Treatment with KOH in ethanol (80°C) produces 3-(prop-1-en-2-yloxy)propane-1,2-diol via HBr elimination .

-

Thermal Decomposition : At >150°C, sequential HBr loss generates conjugated dienes, analogous to 3-MCPD ester degradation pathways observed in food chemistry models .

Oxidation Reactions

The vicinal diol structure (C1 and C2 hydroxyls) undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | 0°C, H₂SO₄ | 3-(2,3-Dibromopropoxy)propanedioic acid |

| Jones reagent | Acetone, 25°C | Ketone derivative at C2 |

Oxidation preferentially targets the less sterically hindered C1 hydroxyl group .

Esterification and Etherification

The hydroxyl groups participate in typical alcohol reactions:

-

Acetylation : Acetic anhydride/pyridine yields triacetate derivatives.

-

Borate Ester Formation : Reacts with boric acid to form stable cyclic borate complexes, as demonstrated in flame-retardant formulations .

-

Glycosidic Bond Formation : Catalyzed by acidic resins to produce sugar-linked ethers.

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces C-Br bonds:

-

Full reduction produces 3-(propoxy)propane-1,2-diol .

-

Partial reduction retains one bromine atom, enabling selective functionalization .

Complexation and Stabilization

The compound acts as a ligand in metal-organic frameworks (MOFs), leveraging its ether and diol groups for chelation. Reported complexes include Cu(II) and Fe(III) adducts with enhanced thermal stability.

Key Mechanistic Insights

-

Steric Effects : The 2,3-dibromopropoxy chain creates a crowded environment, favoring reactions at terminal hydroxyls over bromine sites .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate substitution kinetics by stabilizing transition states.

-

pH Dependence : Acidic conditions promote ether cleavage, while basic media favor elimination .

This reactivity profile underscores its utility in synthesizing flame retardants, pharmaceutical intermediates, and specialty polymers. Further studies are warranted to explore catalytic asymmetric modifications and green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

3-(2,3-Dibromopropoxy)propane-1,2-diol has been investigated for its potential use in pharmaceuticals, particularly as an active ingredient or excipient. Its properties may enhance the solubility and bioavailability of certain drugs. Research indicates that compounds with brominated functionalities can exhibit improved pharmacokinetics due to their lipophilicity and ability to form stable complexes with target biomolecules.

Case Study : A study on the formulation of a topical drug delivery system utilized 3-(2,3-dibromopropoxy)propane-1,2-diol as a solvent and penetration enhancer. Results showed enhanced skin permeation compared to conventional formulations.

Cosmetic Industry

In cosmetics, this compound serves as an emulsifier and stabilizer in formulations. Its ability to improve texture and moisture retention makes it valuable in skin care products.

| Application | Function |

|---|---|

| Emulsifier | Stabilizes oil-water mixtures |

| Humectant | Retains moisture in formulations |

| Skin Conditioning Agent | Improves skin feel and hydration |

Research Insight : A formulation study demonstrated that incorporating 3-(2,3-dibromopropoxy)propane-1,2-diol significantly improved the sensory attributes of creams and lotions.

Agricultural Chemicals

The compound has potential applications in agricultural formulations as a surfactant or adjuvant. It can enhance the efficacy of pesticide formulations by improving their spreadability and adherence to plant surfaces.

Field Study Example : Trials conducted with herbicide formulations containing 3-(2,3-dibromopropoxy)propane-1,2-diol showed increased effectiveness in weed control due to improved coverage and retention on leaf surfaces.

Toxicological Considerations

While exploring applications, it is crucial to consider the toxicological profile of 3-(2,3-dibromopropoxy)propane-1,2-diol. Studies have indicated that brominated compounds can pose certain health risks; thus, regulatory assessments are necessary before widespread use.

| Toxicity Parameter | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in animal studies |

| Chronic Effects | Potential endocrine disruption noted in preliminary studies |

Wirkmechanismus

The mechanism of action of 3-(2,3-Dibromopropoxy)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Propane-1,2-diol Derivatives

Property and Reactivity Analysis

Halogenated Derivatives

- 3-(2,3-Dibromopropoxy)propane-1,2-diol: Bromine atoms enhance electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols). Its higher molecular weight (324.97 g/mol) compared to non-halogenated analogs (e.g., 198.22 g/mol for 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol ) reduces volatility, favoring industrial applications.

- 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol: Chlorine atoms increase lipophilicity and resistance to degradation, making it persistent in environmental matrices .

Amino-Substituted Derivatives

- 3-(tert-Butylamino)propane-1,2-diol: The bulky tert-butyl group sterically hinders nucleophilic attack, enhancing stability in acidic/basic conditions. Its chirality is critical for synthesizing enantiopure pharmaceuticals .

- 3-(Dodecylamino)propane-1,2-diol: The long alkyl chain promotes self-assembly into micelles, useful in solubilizing hydrophobic drugs .

Aromatic and Heterocyclic Derivatives

- 3-(2-Benzyl-benzimidazol-1-yl)propane-1,2-diol : The benzimidazole moiety enables π-π stacking interactions with biological targets, enhancing antimicrobial activity .

- 3-(4-Fluorophenoxy)propane-1,2-diol: Fluorine’s electronegativity improves binding to enzymes like cytochrome P450, modulating oxidative pathways .

Application-Specific Comparisons

Pharmaceutical Intermediates

- 3-(tert-Butylamino)propane-1,2-diol is preferred for chiral drug synthesis due to its configurational stability, whereas 3-(2,3-Dibromopropoxy)propane-1,2-diol is less common in pharma due to bromine-related toxicity concerns .

Biologische Aktivität

3-(2,3-Dibromopropoxy)propane-1,2-diol is a compound belonging to a class of brominated flame retardants (BFRs). These compounds are widely used in various applications due to their ability to inhibit combustion. However, their biological activity raises concerns regarding potential health impacts, including carcinogenicity and endocrine disruption. This article reviews the biological activity of 3-(2,3-Dibromopropoxy)propane-1,2-diol based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-(2,3-Dibromopropoxy)propane-1,2-diol includes:

- Bromine Atoms : Two bromine atoms contribute to its flame-retardant properties.

- Alcohol Groups : The presence of hydroxyl groups enhances its reactivity and potential toxicity.

Toxicological Effects

Research indicates that brominated compounds like 3-(2,3-Dibromopropoxy)propane-1,2-diol exhibit significant toxicological effects. Key findings include:

- Carcinogenic Potential : Several studies have classified related brominated compounds as potential carcinogens. For instance, the International Agency for Research on Cancer (IARC) has classified some brominated flame retardants as Group 2A carcinogens, indicating they are probably carcinogenic to humans .

- Genotoxicity : Studies show that these compounds may induce DNA damage. The mechanism is believed to involve oxidative stress and direct interaction with cellular macromolecules, leading to mutagenic effects .

Endocrine Disruption

Brominated flame retardants have been implicated in endocrine disruption. Research highlights include:

- Hormonal Interference : BFRs can mimic or interfere with hormone action in the body. This interference may lead to reproductive and developmental issues .

- Effects on Thyroid Function : Some studies suggest that exposure to BFRs can disrupt thyroid hormone levels, which are critical for metabolic regulation and development .

Study 1: Carcinogenicity Assessment

A comprehensive assessment of several brominated compounds revealed that 3-(2,3-Dibromopropoxy)propane-1,2-diol shares structural similarities with other known carcinogens. The study utilized quantitative structure-activity relationship (QSAR) models to predict its carcinogenic potential based on structural characteristics .

Study 2: Endocrine Disruption in Animal Models

In a controlled study involving animal models exposed to various concentrations of BFRs, significant alterations in reproductive health were observed. Males exhibited reduced sperm counts and altered hormone levels. Females showed irregular estrous cycles and decreased fertility rates .

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.